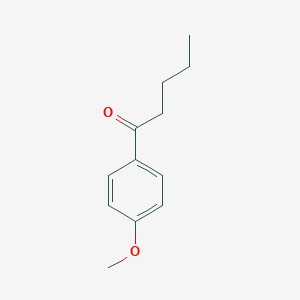

1-(4-Methoxyphenyl)pentan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHLNYCFOLMJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168227 | |

| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-76-7 | |

| Record name | Butyl 4-methoxyphenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1671-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)PENTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF9XE6C9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contemporary Significance of Aryl Alkyl Ketones in Synthetic Chemistry

Aryl alkyl ketones are a class of organic compounds that feature a carbonyl group bonded to both an aromatic ring and an alkyl group. ncats.io These structures are of paramount importance in synthetic chemistry, serving as crucial intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and fragrances. ncats.io The presence of both aryl and alkyl substituents on the carbonyl group provides multiple sites for chemical modification, allowing for diverse and complex molecular elaborations.

The synthesis of aryl alkyl ketones is most classically achieved through the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. ncats.io This method allows for the direct introduction of the acyl group onto the aromatic ring. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have also been developed to afford these valuable motifs.

The 4 Methoxyphenyl Moiety: Electronic Properties and Synthetic Utility

The 4-methoxyphenyl (B3050149) group, also known as the p-anisyl group, plays a crucial role in dictating the chemical behavior of 1-(4-Methoxyphenyl)pentan-1-one. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the aromatic pi-system. This electron donation increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions.

This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. Furthermore, the electron-donating nature of the 4-methoxyphenyl group influences the reactivity of the adjacent carbonyl group. By increasing the electron density on the carbonyl carbon through the aromatic system, it can modulate its electrophilicity, which is a key factor in nucleophilic addition reactions.

Fundamental Reactivity Considerations of the Pentan 1 One Framework

Classical Acylation and Alkylation Routes

Traditional methods for the formation of aryl ketones, including this compound, have heavily relied on well-established reactions such as Friedel-Crafts acylation and the use of organometallic reagents with nitriles. These techniques, while foundational, often necessitate stoichiometric amounts of reagents and can have limitations regarding substrate scope and functional group tolerance. lookchem.com

Friedel-Crafts Acylation Approaches to Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for the introduction of an acyl group onto an aromatic ring. tamu.edudepaul.edu In the context of synthesizing this compound, this would involve the reaction of anisole (B1667542) with an appropriate acylating agent, such as valeryl chloride or valeric anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chemijournal.comtamu.edu

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. depaul.edu This electrophile then attacks the electron-rich aromatic ring of anisole. The methoxy (B1213986) group of anisole is an activating, ortho-, para-director, meaning it increases the nucleophilicity of the aromatic ring and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, this compound, is typically the major isomer formed.

Recent advancements have explored the use of more environmentally benign and reusable solid acid catalysts, such as phosphotungstates and supported 12-tungstophosphoric acid, for Friedel-Crafts acylations, often under solvent-free conditions. chemijournal.com

Table 1: Examples of Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Anisole | Acetyl Chloride | AlCl₃ | 4-Methoxyacetophenone | tamu.edu |

| Anisole | Acetic Anhydride | AlCl₃ | 4-Methoxyacetophenone | depaul.eduyoutube.com |

| Anisole | Acid Anhydride | ChCl-ZnCl₂ | 4-Alkoxyacetophenones | researchgate.net |

| Toluene | Benzyl Chloride | M(IV) Phosphotungstates | Substituted Toluene | chemijournal.com |

Synthesis via Organometallic Reagents and Nitriles

An alternative classical route to aryl ketones involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with nitriles. lookchem.com For the synthesis of this compound, this would entail the reaction of 4-methoxyphenylmagnesium bromide (a Grignard reagent) with valeronitrile.

The reaction proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon atom of the nitrile group, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields the desired ketone. This method provides a valuable alternative to Friedel-Crafts acylation, particularly when the aromatic ring bears functional groups that are sensitive to the harsh conditions of the latter.

Recent developments have expanded the scope of this reaction to include the use of N-Boc amides as substrates for reaction with Grignard reagents, offering a catalyst-free method for the synthesis of a wide range of aryl ketones. organic-chemistry.org

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of aryl ketones, offering milder reaction conditions, broader functional group tolerance, and higher selectivity compared to classical methods. lookchem.com Palladium, nickel, and other transition metals have been employed in a variety of cross-coupling reactions to construct the carbon-carbon bond between the aryl and acyl groups.

Palladium-Catalyzed Additions of Arylboronic Acids to Nitriles for Aryl Ketone Formation

A significant advancement in aryl ketone synthesis is the palladium-catalyzed addition of arylboronic acids to nitriles. lookchem.comorganic-chemistry.orgnih.govresearchgate.net This method allows for the direct coupling of an aryl group to the carbon of a nitrile, providing a versatile route to a wide array of alkyl aryl ketones. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-methoxyphenylboronic acid with valeronitrile.

The catalytic cycle is believed to involve the oxidative addition of an aryl halide (if used as a precursor to the boronic acid) to the palladium(0) catalyst, followed by transmetalation with the arylboronic acid. The resulting arylpalladium species then undergoes insertion into the nitrile C-N triple bond, followed by hydrolysis to afford the ketone. The reaction conditions are generally mild and tolerate a variety of functional groups on both the arylboronic acid and the nitrile. organic-chemistry.orgorganic-chemistry.org Studies have shown that electron-rich arylboronic acids tend to give higher yields. organic-chemistry.org The choice of ligand is also crucial, with 2,2′-bipyridine and various phosphine (B1218219) ligands being effective. organic-chemistry.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Aryl Ketones

| Aryl Source | Nitrile/Carboxylic Acid | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Arylboronic Acids | Aliphatic Nitriles | Pd(OAc)₂ / 2,2′-bipyridine | Alkyl Aryl Ketones | organic-chemistry.org |

| Arenes | Nitriles | Palladium Catalyst | Aryl Ketones/Imines | nih.gov |

| Arylboronic Acids | Nitriles | Pd / Pyrazolylpyridine Ligand | Aryl Ketones | lookchem.comresearchgate.net |

| Arylboronic Acids | Carboxylic Acids (activated) | (Phosphane)palladium Complexes | Functionalized Ketones | organic-chemistry.org |

| Aryl Halides | Ketones | Pd(OAc)₂ / Bulky Phosphine Ligands | α-Aryl Ketones | acs.org |

Regioselective α-Arylation Reactions of Ketones

The direct α-arylation of ketones represents another powerful palladium-catalyzed method for the synthesis of aryl ketones. organic-chemistry.orgmsu.edu This reaction involves the coupling of a ketone enolate with an aryl halide or pseudohalide. For a synthesis targeting a structure like this compound, one could envision the arylation of 2-pentanone at the α-position with a suitable 4-methoxyphenyl (B3050149) halide.

The development of bulky, electron-rich phosphine ligands has been instrumental in the success of these reactions, enabling high catalytic activity and selectivity for the formation of α-aryl ketones. acs.org These catalyst systems can effectively couple a wide variety of aryl halides with ketones, including those with base-sensitive functional groups, especially when milder bases like potassium phosphate (B84403) are used. acs.org The reaction provides a direct and modular approach to constructing α-aryl ketone motifs. msu.edu More recently, electrochemical methods have also been developed for the α-arylation of ketones using enol acetates and aryl diazonium salts. rsc.org

Nickel-Catalyzed Allylic Alkylation of Unsymmetrical Ketones

While not a direct synthesis of this compound, nickel-catalyzed allylic alkylation of unsymmetrical ketones is a relevant and powerful method for the regioselective formation of C-C bonds adjacent to a carbonyl group, which can be a key step in the synthesis of more complex aryl ketones. researchgate.netthieme-connect.de This reaction allows for the selective alkylation at the more-hindered α-position of a ketone, a challenging transformation to achieve with traditional methods. researchgate.net

The use of a nickel catalyst with a sterically demanding diphosphine ligand directs the alkylation to the thermodynamically favored, more-substituted position. thieme-connect.de This method has been successfully applied to a range of unsymmetrical ketones and allylic alcohols, demonstrating high regioselectivity. researchgate.netthieme-connect.de This strategy could be employed in a multi-step synthesis where an aryl group is already present on the ketone or is introduced subsequently. The development of nickel-catalyzed allylic substitution reactions has also been extended to include simple alkenes as nucleophiles, further expanding the synthetic utility of this methodology. nih.gov

Base-Catalyzed and Condensation Strategies

Base-catalyzed reactions and condensation strategies are fundamental in the synthesis of aryl ketones and their derivatives. These methods facilitate the formation of key carbon-carbon bonds, leading to the assembly of complex molecular architectures from simpler precursors.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Precursors

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the preparation of α,β-unsaturated ketones, often referred to as chalcones. youtube.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.comdrugfuture.com The reaction can be carried out under various conditions, including at room temperature for an extended period or at elevated temperatures for a shorter duration. researchgate.net For instance, the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative proceeds via an aldol condensation mechanism to yield a β-hydroxy ketone, which then readily dehydrates to form the more stable conjugated system of the chalcone (B49325). tsijournals.comresearchgate.net

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcones by varying the substituents on both the aromatic aldehyde and the ketone. acs.org These chalcones are not only important synthetic intermediates but also exhibit a range of biological activities. researchgate.netacs.org The general reaction scheme is depicted below:

General Scheme for Claisen-Schmidt Condensation: Aromatic Aldehyde + Aliphatic Ketone --(Base)--> α,β-Unsaturated Ketone (Chalcone) + H₂O

Research has also explored the use of alternative catalysts and reaction conditions to improve the efficiency and environmental friendliness of this transformation. For example, sulfonic acid-functionalized ionic liquids have been employed as recyclable catalysts and solvents, leading to high yields of chalcones with simplified product separation. acs.org

Horner–Wadsworth–Emmons Reactions for Alkenes from Aryl Alkyl Ketones

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgnrochemistry.com This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction. wiley-vch.de

The HWE reaction generally favors the formation of (E)-alkenes, particularly with aromatic aldehydes. wikipedia.orgnih.gov The reaction proceeds through the deprotonation of the phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. youtube.com The resulting intermediate collapses to form the alkene and the phosphate byproduct. youtube.com

This methodology can be applied to aryl alkyl ketones to generate tetrasubstituted alkenes. researchgate.net For example, the reaction of an aryl alkyl ketone with a phosphonate ester in the presence of a suitable base can yield the corresponding alkene derivative. researchgate.net The choice of base and reaction conditions can influence the stereoselectivity of the reaction. quizlet.com

Table 1: Examples of Horner-Wadsworth-Emmons Reactions

| Carbonyl Compound | Phosphonate Reagent | Product |

| Aldehyde/Ketone | Stabilized Phosphonate Ester | Alkene |

| Aryl Alkyl Ketone | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate | Tetrasubstituted (Z)-Alkene researchgate.net |

| Benzaldehyde | Diethyl Benzylphosphonate | Stilbene researchgate.net |

One-Pot Syntheses of 1,5-Diketone Derivatives

One-pot syntheses of 1,5-diketones represent an efficient and atom-economical approach to these important synthetic intermediates. nih.govrsc.org These diketones serve as valuable precursors for the synthesis of various heterocyclic compounds, including pyridines and quinolines. nih.govlew.ro A common and effective strategy for the one-pot synthesis of 1,5-diketones involves a sequence of a Claisen-Schmidt condensation followed by a Michael addition. nih.govnih.gov

In this approach, an aryl methyl ketone first reacts with an aromatic aldehyde under basic conditions to form a chalcone (an α,β-unsaturated ketone). acs.org This intermediate then undergoes a conjugate addition (Michael reaction) with a second equivalent of the aryl methyl ketone to yield the 1,5-diketone. acs.orglibretexts.org The entire process can be carried out in a single reaction vessel without the need for isolating the intermediate chalcone, which simplifies the procedure and often leads to high yields. nih.govacs.org

This method has been successfully applied to a broad range of substituted aryl aldehydes and acetophenones, demonstrating its versatility. acs.orgbohrium.com The use of a simple base like potassium hydroxide in ethanol (B145695) provides an environmentally friendly and cost-effective catalytic system. nih.govacs.org

Table 2: One-Pot Synthesis of 1,5-Diketones via Claisen-Schmidt/Michael Addition

| Aryl Methyl Ketone | Aromatic Aldehyde | Product | Catalyst |

| Acetophenone | Benzaldehyde | 1,5-Diphenyl-1,5-pentanedione | KOH acs.org |

| Substituted Acetophenones | Substituted Benzaldehydes | Substituted 1,3,5-Triaryl-1,5-diketones | KOH nih.govacs.org |

| 3-Acetyl-4-hydroxycoumarin | Various Aldehydes | Functionalized 1,5-Diketones | L-proline rsc.org |

Functional Group Interconversions and Derivatization during Synthesis

The synthesis of this compound and related ketones often involves the strategic modification of functional groups on precursor molecules. These interconversions and derivatizations are crucial for introducing the desired structural features and achieving the final target compound.

Methylation of Hydroxyphenyl Ketone Precursors

The methoxy group in this compound is commonly introduced through the methylation of a corresponding hydroxyphenyl ketone precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction. masterorganicchemistry.comwikipedia.org

For instance, starting from a 4-hydroxyphenyl ketone derivative, treatment with a base like sodium hydroxide or potassium carbonate, followed by the addition of a methylating agent, will yield the desired 4-methoxyphenyl ketone. francis-press.comutahtech.edu The choice of base and solvent is important for the efficiency of the reaction. masterorganicchemistry.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

It is important to consider the presence of other functional groups in the molecule that might react with the base or the alkylating agent. However, the phenolic hydroxyl group is generally more acidic than aliphatic alcohols, allowing for selective deprotonation and methylation under appropriate conditions.

Halogenation at the Alpha-Position (e.g., Bromination)

The halogenation of ketones at the alpha-position is a significant transformation in organic synthesis, as the resulting α-halo ketones are versatile intermediates for further functionalization. tandfonline.comorganic-chemistry.org The α-bromination of aryl ketones can be achieved under acidic conditions using bromine (Br₂) in a suitable solvent like acetic acid. masterorganicchemistry.comlibretexts.org

The reaction proceeds through the acid-catalyzed formation of an enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the formation of the enol. libretexts.org This method generally leads to the monobromination of the ketone at the more substituted alpha-carbon. libretexts.org

Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine. masterorganicchemistry.com The resulting α-bromo ketones can be used in various subsequent reactions, such as elimination reactions to form α,β-unsaturated ketones or as electrophiles in nucleophilic substitution reactions. libretexts.org The selective bromination of the side chain of aromatic ketones is a key transformation, although care must be taken to avoid bromination of the aromatic ring. tandfonline.com

Table 3: Reagents for Alpha-Halogenation of Ketones

| Halogenating Agent | Reaction Conditions | Product |

| Bromine (Br₂) | Acidic (e.g., HBr, Acetic Acid) | α-Bromo Ketone masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Acidic | α-Bromo Ketone masterorganicchemistry.com |

| Iodine (I₂) with CuO | Mild Conditions | α-Iodo Ketone wikipedia.org |

Introduction of Heterocyclic Moieties via Michael Addition to Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as versatile intermediates in organic synthesis. Their structure, featuring a reactive electrophilic double bond, makes them ideal substrates for Michael addition reactions, a key step in the construction of various heterocyclic systems. tsijournals.comresearchgate.net This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl compound. researchgate.net A wide range of nucleophiles, including those containing nitrogen, sulfur, and oxygen, can be employed to build diverse heterocyclic scaffolds. tsijournals.comresearchgate.net

The reaction of chalcones with nitrogen-containing nucleophiles is a common route to N-heterocycles. For instance, reacting chalcones with urea, thiourea, or hydroxylamine (B1172632) can yield oxazine, thiazine, and isoxazole (B147169) derivatives, respectively. tsijournals.com Similarly, the addition of N-heterocycles like 1H-1,2,4-triazole to chalcones has been achieved, often facilitated by catalysts under solvent-free conditions, leading to products with potential biological activity. mdpi.com The reaction between chalcones and o-phenylene diamine can produce benzodiazepine (B76468) derivatives. researchgate.net

These methodologies highlight the utility of chalcones as precursors for complex molecules. The Michael addition provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a broad spectrum of heterocyclic compounds from simple, accessible starting materials. researchgate.netresearchgate.net

Mechanochemical and Sustainable Synthesis Protocols

In recent years, a significant shift towards green and sustainable chemistry has influenced the development of new synthetic methods. These protocols aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents. frontiersin.org Mechanochemistry and novel catalytic systems are at the forefront of this movement, offering efficient and environmentally benign alternatives to traditional synthetic approaches for aryl ketones.

Solvent-Free Catalytic Processes

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, eliminating the need for potentially harmful organic solvents and often leading to shorter reaction times and simpler work-up procedures. frontiersin.orgorganic-chemistry.org Several catalytic processes for the synthesis of aryl ketones have been successfully adapted to solvent-free conditions.

One notable example is the mechanochemical solvent-free acyl Suzuki-Miyaura cross-coupling, which allows for the highly chemoselective synthesis of ketones from acyl chlorides and boronic acids. organic-chemistry.org Another significant method is the Friedel-Crafts acylation, which can be performed effectively using catalysts like aluminum dodecatungstophosphate in the absence of a solvent. organic-chemistry.org Furthermore, the direct α-alkylation of ketones with alcohols has been achieved under solvent-free conditions using a nickel-supported silica-alumina catalyst. rsc.org These methods not only improve the environmental profile of the synthesis but can also offer enhanced yields and selectivity. organic-chemistry.orgrsc.org

The following table summarizes key solvent-free catalytic processes for ketone synthesis.

Table 1: Examples of Solvent-Free Catalytic Processes for Ketone Synthesis

| Reaction Type | Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Acyl Suzuki-Miyaura | Palladium-based | Acyl chlorides, Boronic acids | Mechanochemical, high chemoselectivity, short reaction time | organic-chemistry.org |

| Friedel-Crafts Acylation | AlPW₁₂O₄₀ | Arenes, Carboxylic acids/anhydrides | Mild conditions, reusable catalyst | organic-chemistry.org |

| α-Alkylation of Ketones | Ni/SiO₂-Al₂O₃ | Ketones, Alcohols | Borrows hydrogen, catalytic base required | rsc.org |

Green Allylation of Ketones

The allylation of ketones to produce tertiary homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.comnih.gov Traditional methods often rely on pre-formed, stoichiometric organometallic reagents that can be sensitive and generate significant waste. acs.orgrsc.org Green allylation protocols seek to overcome these limitations by using more environmentally friendly reagents and catalytic systems.

A significant advancement is the mechanochemical allylation of ketones using potassium allyltrifluoroborate, a stable and less hazardous allylating agent. mdpi.comnih.gov This reaction can be performed with water as a liquid-assisted grinding (LAG) agent and becomes highly efficient with the use of lanthanide catalysts. mdpi.comnih.gov This method adheres to green chemistry principles by avoiding organic solvents and being energy-efficient. nih.gov

Another sustainable approach is the electrochemical allylation of ketones. rsc.org This technique uses allylic alcohols as stable and readily available surrogates for traditional allyl precursors. The reaction proceeds in a simple undivided cell at room temperature, offering a practical and environmentally sound alternative. rsc.org Boron-catalyzed allylation of ketones with allenes also represents an innovative method, forming the active allylic borane (B79455) in situ and avoiding pre-functionalized reagents. acs.org

The table below outlines different approaches to the green allylation of ketones.

Table 2: Green Allylation Methodologies for Ketones

| Method | Allyl Source | Catalyst/Mediator | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Mechanochemical | Potassium allyltrifluoroborate | Lanthanide catalyst (e.g., MandEu) | Ball milling, water (LAG) | Solvent-free, stable reagent | mdpi.comnih.gov |

| Electrochemical | Allylic alcohols | Undivided cell | Room temperature | Avoids organometallic reagents | rsc.org |

Chemoenzymatic Transformations of Related Aromatic Substrates

Chemoenzymatic synthesis combines the efficiency of traditional chemical reactions with the high selectivity of biocatalysis. nih.gov Enzymes operate under mild conditions, such as room temperature and neutral pH, and can exhibit remarkable chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. nih.govresearchgate.net This approach is particularly valuable for the synthesis and modification of complex aromatic molecules.

Enzymes like prenyltransferases can catalyze the selective C-alkylation of aromatic rings, attaching prenyl groups with high regioselectivity, a transformation that is challenging using standard Friedel-Crafts chemistry. researchgate.net P450 monooxygenases are another powerful class of enzymes used to perform selective C-H hydroxylation on complex scaffolds, providing access to functionalized products that would otherwise require multi-step synthetic routes. nih.gov

Furthermore, enzymes have been engineered to catalyze new-to-nature reactions. For example, a class I aldolase (B8822740) has been evolved to facilitate the enantioselective radical α-alkylation of aldehydes, demonstrating the potential to create novel C-C bonds with high stereocontrol. acs.org Lipases are also widely used in chemoenzymatic strategies, particularly for kinetic resolutions of racemic mixtures to produce enantiomerically pure compounds. nih.gov These enzymatic transformations provide powerful tools for generating structural diversity and accessing specific isomers of aromatic substrates. nih.govresearchgate.net

Carbonyl Group Transformations

The carbonyl group is a primary site of reactivity in this compound, susceptible to a variety of transformations including reduction, nucleophilic addition, oxidation, and thionation.

The reduction of the carbonyl group in aryl ketones such as this compound can lead to the formation of chiral secondary alcohols, or carbinols. The stereochemical outcome of this reduction is of significant interest in asymmetric synthesis. While specific studies on the stereoselective reduction of this compound are not extensively documented, valuable insights can be drawn from the reduction of its close structural analog, 4'-methoxypropiophenone (B29531).

One effective method for the stereoselective reduction of such ketones is the Meerwein-Pondorf-Verley (MPV) reduction. For instance, the use of a bifunctional and recyclable Hf-based polymeric nanocatalyst has been shown to be highly efficient for the catalytic MPV reduction of 4'-methoxypropiophenone to 1-(4-methoxyphenyl)propan-1-ol. ias.ac.in In this process, a secondary alcohol, such as 2-pentanol, serves as the hydrogen donor. The reaction proceeds through a six-membered transition state where the Lewis acidity of the Hf4+ center activates the carbonyl group towards hydride transfer. ias.ac.in This method highlights the potential for achieving high conversion and selectivity in the reduction of this compound to its corresponding carbinol, 1-(4-methoxyphenyl)pentan-1-ol.

| Catalyst System | Substrate | Product | Key Features |

| Hf-based polymeric nanocatalyst / 2-pentanol | 4'-methoxypropiophenone | 1-(4-methoxyphenyl)propan-1-ol | High conversion and selectivity, recyclable catalyst. ias.ac.in |

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophilic attack. Two prominent examples of such reactions are the Grignard and Wittig reactions.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a tertiary alcohol. The reaction proceeds via the nucleophilic attack of the carbanionic 'R' group of the Grignard reagent on the carbonyl carbon. chinesechemsoc.orgresearchgate.net Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of ketones into alkenes. rsc.orgepo.orgnih.gov It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction (formation of E or Z-alkene) is dependent on the nature of the ylide used. rsc.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

| Reaction | Reagent | Product Type |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

Carbonyl Group Oxidation: The carbonyl group of this compound can be oxidized to an ester through the Baeyer-Villiger oxidation. This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen atom of the peroxyacid. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of this compound, the migratory aptitude is generally in the order of tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

Methoxy Group Oxidation: The methoxy group on the aromatic ring can also be susceptible to oxidation, although this often requires specific conditions to avoid reaction at other sites. The oxidation of anisole derivatives can lead to various products, including the demethylation to form the corresponding phenol or the hydroxylation of the aromatic ring. ias.ac.inrsc.org For instance, the oxidation of anisoles with acid bromate (B103136) has been shown to yield ortho- and para-hydroxyanisoles, indicating that the methoxy group itself is not directly oxidized under these conditions, but rather directs the oxidation to the aromatic ring. ias.ac.in Demethylation of methoxy groups in aromatic ketones can also be achieved using various reagents, including Lewis acids like aluminum chloride or boron tribromide, or thiolates. epo.orgresearchgate.net

The conversion of the carbonyl group of this compound to a thiocarbonyl group can be achieved through thionation reactions. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. nih.govorganic-chemistry.org The reaction with Lawesson's reagent typically proceeds under milder conditions and gives better yields compared to using phosphorus pentasulfide (P4S10) alone. nih.gov

An alternative and often more efficient method involves the use of a combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO). audreyli.com This reagent system has been shown to convert ketones to their corresponding thioketones in high yields. The workup procedure for this method is often simpler than that required for reactions using Lawesson's reagent. audreyli.com

| Thionating Agent | Key Advantages |

| Lawesson's Reagent | Milder conditions, good yields. nih.gov |

| P4S10/HMDO | High yields, simple workup. audreyli.com |

α-Carbon Functionalization

The α-carbon atom adjacent to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate, which can then be functionalized through various reactions.

This compound is an unsymmetrical ketone, meaning it has two different α-carbons that can be deprotonated to form two different enolates: the kinetic enolate and the thermodynamic enolate. The regioselectivity of α-alkylation is therefore a critical consideration.

Kinetic Enolate: The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.ukprinceton.edu Deprotonation occurs at the less sterically hindered α-carbon.

Thermodynamic Enolate: The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures in a protic solvent. bham.ac.uk

By carefully choosing the reaction conditions, it is possible to selectively form one enolate over the other and thus achieve regioselective α-alkylation of this compound. masterorganicchemistry.com

| Condition | Favored Enolate | Alkylation Position |

| Strong, bulky base (e.g., LDA), low temperature | Kinetic | Less substituted α-carbon |

| Weaker base, higher temperature | Thermodynamic | More substituted α-carbon |

Enolate Chemistry and Controlled Reactivity

The reactivity of this compound is significantly influenced by the presence of the carbonyl group, which allows for the formation of enolates. Enolates are powerful nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comyoutube.com The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comyoutube.com The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com With a strong, non-bulky base, the more substituted, thermodynamically stable enolate is generally favored. masterorganicchemistry.com Conversely, a sterically hindered base like lithium diisopropylamide (LDA) tends to form the less substituted, kinetic enolate. masterorganicchemistry.com This controlled formation allows for selective reactions at either the more or less substituted α-carbon.

Enolates derived from ketones are key intermediates in reactions such as the Michael reaction, which involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. wikipedia.org

Aromatic Ring Modulations

Strategies for Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.comdalalinstitute.com The methoxy group (-OCH3) is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. uci.eduyoutube.com This increased nucleophilicity makes the aromatic ring more reactive towards electrophiles. youtube.com Common EAS reactions include nitration (addition of a nitro group, -NO2) and sulfonation (addition of a sulfonic acid group, -SO3H). masterorganicchemistry.com Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA r) under specific conditions. wikipedia.org This type of reaction requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orglibretexts.orglumenlearning.com The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orglibretexts.org For a simple aryl halide to undergo nucleophilic aromatic substitution, it typically needs to be activated by strongly electron-attracting substituents, such as nitro groups, at the ortho and/or para positions. lumenlearning.com

Dehydrogenation and Aromatization Processes

Dehydrogenation and aromatization reactions can be employed to increase the degree of unsaturation in molecules containing the this compound scaffold. For instance, oxidative dehydrogenation can be used to convert tetrahydroquinolines into their corresponding quinoline (B57606) derivatives. researchgate.net In a different context, the cyclization of a carboxylic acid derived from a related methoxyphenyl-containing compound, followed by demethylation, can lead to the formation of a dihydroinden-1-one, which is a step towards a more aromatized system. researchgate.net

Cascade and Multi-Component Reactions

Povarov-Type Reactions for Substituted Quinoline Synthesis

The Povarov reaction is a powerful multicomponent reaction (MCR) used for the synthesis of substituted quinolines and tetrahydroquinolines. researchgate.netiipseries.org This reaction typically involves the cycloaddition of an aromatic imine with an alkene. iipseries.org The imine is often formed in situ from an aniline (B41778) and an aldehyde. iipseries.org

A variation of this reaction utilizes methyl ketones, arylamines, and styrenes in a formal [3 + 2 + 1] cycloaddition mediated by molecular iodine to directly synthesize substituted quinolines. organic-chemistry.org This process proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and subsequent aromatization. organic-chemistry.org The versatility of the Povarov reaction allows for the rapid assembly of complex molecules, making it a valuable tool in drug discovery and the synthesis of biologically active compounds. scispace.compurdue.edu The synthesis of quinoline derivatives is of significant interest due to their wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. purdue.edumdpi.com

Table 1: Examples of Povarov-Type Reactions for Quinoline Synthesis

| Reactants | Catalyst/Mediator | Product Type | Reference |

|---|---|---|---|

| Aniline, Benzaldehyde, Alkene | Acid Catalyst | Substituted Tetrahydroquinoline/Quinoline | iipseries.org |

| Methyl Ketone, Arylamine, Styrene | Iodine | Substituted Quinoline | organic-chemistry.org |

Conjugate Additions for β-Heteroarylated Carbonyl Compounds

Conjugate addition, also known as Michael addition, is a key reaction for forming carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org This reaction involves the 1,4-addition of a nucleophile to an enone or other Michael acceptor. lumenlearning.comlibretexts.org

In the context of synthesizing β-heteroarylated carbonyl compounds, nucleophiles such as N-heterocycles can be added to chalcones (1,3-diaryl-2-propen-1-ones). For example, the addition of 1,2,4-triazole (B32235) to a chalcone derived from 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone yields a β-(azol-1-yl)propan-1-one derivative. mdpi.com This type of reaction is valuable for creating complex molecules with potential biological activity. mdpi.com

Another relevant transformation is the 1,6-conjugate addition of nitroalkanes to p-quinone methides, which can be catalyzed by a mild base to produce substituted nitroalkane derivatives in good yields. nih.gov Although not directly involving this compound, this demonstrates the principle of conjugate addition to extended conjugated systems.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C12H16O2 |

| Lithium diisopropylamide | C6H14LiN |

| 1,2,4-triazole | C2H3N3 |

| 4-methoxybenzaldehyde | C8H8O2 |

| 3,4-(dimethoxy)phenyl methyl ketone | C10H12O3 |

| p-quinone methides | Not specified |

| Nitric acid | HNO3 |

| Sulfuric acid | H2SO4 |

| Iodine | I2 |

| Boron trifluoride methanol (B129727) complex | BF3·CH4O |

| (1S)-1-(4-methoxyphenyl)pentan-1-ol | C12H18O2 |

| 1-Propanone, 1-(4-methoxyphenyl)- | C10H12O2 |

| [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone | C34H35NO3 |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | C20H21N3O4 |

| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | C21H16F3NO |

| 1-(4-Fluorophenyl)acenaphtylene | C18H11F |

| 3-(4′-hydroxyphenyl)-2,2,4-trimethylpentane | C14H22O |

| 6-hydroxy-2,2-dimethyl-1-(1′,1′-dimethylethyl)-1,2,3,4-tetrahydronaphthalene | C16H24O |

| 3-(1′,1′-dimethylethyl)-6-methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C16H22O2 |

| 1-(1′,1′-dimethylethyl)-2,2-dimethyl-2,3-dihydro-1H-inden-5-ol | C15H22O |

| 2,6-Di-tert-butyl-4-(1-(4-methoxyphenyl)-2-nitroethyl)phenol | C25H35NO4 |

| 1,4-diketones | Not specified |

| 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | C17H16O3 |

Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds

The homolytic cleavage of the carbon-carbon bond between the carbonyl group and the pentyl group in this compound represents a significant synthetic transformation. This deacylative homolysis is a powerful strategy for the functionalization of aliphatic ketones. nih.gov

A general method for achieving this involves the activation of the ketone with hydrogen peroxide to form a gem-dihydroperoxide intermediate. This intermediate, upon single-electron-transfer reduction, typically mediated by a low-valent metal complex, generates an alkyl radical. This radical can then be trapped by a suitable radicophile, allowing for a variety of subsequent transformations. nih.gov

This approach has been successfully applied to a range of ketones, including cycloalkanones and more complex structures found in natural products and drugs. nih.gov For instance, the drug nabumetone, which possesses an electron-rich naphthalene (B1677914) ring, and pentoxifylline, containing an electron-rich xanthine (B1682287) unit, have been successfully hydrodeacylated using this method. nih.gov

Derivatization Strategies for Enhanced Chemical Utility

Derivatization is a common strategy employed to modify the chemical properties of an analyte to make it more suitable for a particular analytical method. researchgate.netresearchgate.netjfda-online.com This can involve improving volatility for gas chromatography (GC), enhancing detector response, or facilitating structural elucidation in mass spectrometry (MS). researchgate.netjfda-online.comjfda-online.com

Analytical Derivatization Techniques

For compounds like this compound, which may be analyzed by GC-MS, derivatization can be crucial. rsc.org The primary goals of derivatization for GC analysis are to increase the volatility and thermal stability of the analyte, and to introduce specific functional groups that enhance detection. researchgate.net

Common derivatization techniques include:

Acylation: Reagents like pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFA), and heptafluorobutyric anhydride (HFBA) are used to introduce acyl groups. rsc.org These reagents are particularly effective for derivatizing compounds with amine or hydroxyl groups, but can also be applied to ketones. The resulting fluorinated derivatives often exhibit excellent chromatographic behavior and produce characteristic mass spectra. jfda-online.comrsc.org A study comparing six acylation reagents for the analysis of synthetic cathinones by GC-MS found that PFPA and HFBA, followed by TFA, were the most effective choices based on validation parameters. rsc.org

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce trimethylsilyl (B98337) (TMS) groups, which increase volatility and thermal stability. researchgate.net

The choice of derivatizing agent depends on the specific functional groups present in the analyte and the analytical requirements. researchgate.netrsc.org

Interactive Data Table: Comparison of Acylation Derivatizing Agents

| Derivatizing Agent | Abbreviation | Common Applications | Key Advantages |

| Pentafluoropropionic Anhydride | PFPA | GC-MS analysis of synthetic cathinones | High derivatization efficiency and accuracy |

| Trifluoroacetic Anhydride | TFA | GC-MS analysis of various compounds | Good derivatization efficiency and readily available |

| Heptafluorobutyric Anhydride | HFBA | GC-MS analysis of synthetic cathinones | High derivatization efficiency and accuracy |

| Acetic Anhydride | AA | General acylation reactions | Cost-effective |

| Propionic Anhydride | PA | General acylation reactions | Readily available |

In Situ Derivatization Methodologies

In situ derivatization involves carrying out the derivatization reaction directly within the sample matrix, often without prior extraction or cleanup steps. nih.gov This approach can simplify sample preparation, reduce analysis time, and improve the recovery of target analytes. nih.gov

For the analysis of compounds in complex biological matrices, in situ derivatization can be coupled with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This can enhance the stability of the analyte, improve chromatographic separation, and increase ionization efficiency, leading to better selectivity and sensitivity. nih.gov

While specific examples of in situ derivatization of this compound are not extensively documented in the provided search results, the general principles can be applied. For instance, an appropriate derivatizing agent could be added directly to a biological fluid sample containing the target compound, followed by analysis. nih.gov The choice of reagent would be critical to ensure a clean and efficient reaction in the complex matrix.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-(4-Methoxyphenyl)pentan-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the pentanoyl chain.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons ortho to the electron-donating methoxy group are shielded and appear at a lower chemical shift (further upfield) compared to the protons ortho to the electron-withdrawing carbonyl group, which are deshielded and appear at a higher chemical shift (further downfield).

The methoxy group protons (–OCH₃) characteristically present as a sharp singlet, as they have no adjacent protons to couple with. The protons of the pentanoyl chain exhibit characteristic splitting patterns. The α-methylene protons (next to the carbonyl group) are deshielded and appear as a triplet. The subsequent methylene (B1212753) groups along the chain appear as multiplets, and the terminal methyl group appears as a triplet.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -C=O) | ~7.95 | Doublet |

| Aromatic (ortho to -OCH₃) | ~6.93 | Doublet |

| Methoxy (-OCH₃) | ~3.84 | Singlet |

| α-Methylene (-CH₂-C=O) | ~2.95 | Triplet |

| β-Methylene (-CH₂-CH₂-C=O) | ~1.72 | Multiplet |

| γ-Methylene (-CH₂-CH₂-CH₂-) | ~1.41 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.96 | Triplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is significantly deshielded and appears at a very high chemical shift, typically in the range of 190-220 ppm. libretexts.org The aromatic carbons show a range of chemical shifts depending on their substitution. The carbon attached to the methoxy group (C-OCH₃) and the carbon attached to the carbonyl group (C-C=O) are readily identifiable. The remaining aromatic carbons also have characteristic shifts. The carbon of the methoxy group itself appears at a distinct upfield position. The carbons of the pentanoyl chain have chemical shifts that generally decrease as their distance from the electron-withdrawing carbonyl group increases.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200.5 |

| Aromatic (C-C=O) | ~130.3 |

| Aromatic (C-H, ortho to -C=O) | ~130.5 |

| Aromatic (C-H, ortho to -OCH₃) | ~113.7 |

| Aromatic (C-OCH₃) | ~163.5 |

| Methoxy (-OCH₃) | ~55.5 |

| α-Methylene (-CH₂-C=O) | ~38.3 |

| β-Methylene (-CH₂-CH₂-C=O) | ~26.9 |

| γ-Methylene (-CH₂-CH₂-CH₂-) | ~22.5 |

| Terminal Methyl (-CH₃) | ~13.9 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene groups of the pentanoyl chain and between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.95 ppm would show a correlation to the carbon signal at ~38.3 ppm, confirming the assignment of the α-methylene group. columbia.edu

Solid-State NMR for Polymorphism and Aggregate Structure

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can provide insights into the structure of this compound in its solid form. This is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. ssNMR can detect subtle differences in the local environment of the nuclei in different crystal packing arrangements, allowing for the characterization and differentiation of polymorphs. Furthermore, ssNMR can be used to study the structure of aggregates and intermolecular interactions in the solid state.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy of Carbonyl and Aromatic Vibrations

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

The most prominent feature in the FTIR spectrum is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). This typically appears in the region of 1680-1660 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

The spectrum also shows several bands corresponding to the vibrations of the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the region of 1600-1450 cm⁻¹. The presence of a p-substituted benzene ring can also give rise to a characteristic pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region. The C-O stretching vibration of the methoxy group is also observable, typically in the 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1670 |

| Aromatic C-H | Stretching | ~3070 |

| Aromatic C=C | Stretching | ~1600, ~1575, ~1510 |

| Methoxy C-O | Stretching | ~1255, ~1030 |

| Aliphatic C-H | Stretching | ~2960, ~2870 |

Note: The exact wavenumbers can vary slightly depending on the physical state of the sample (e.g., neat liquid, KBr pellet).

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. This non-destructive technique relies on the inelastic scattering of monochromatic light, which interacts with the molecule's polarizability. utoronto.ca For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to specific molecular vibrations.

Key vibrational modes expected for this compound include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the pentanoyl chain and methoxy group, appearing in the 2800-3000 cm⁻¹ range.

Carbonyl (C=O) stretching: This is a strong, characteristic band, usually found between 1650 and 1680 cm⁻¹ for aryl ketones.

Aromatic ring stretching: Several bands between 1400 and 1600 cm⁻¹ are indicative of the benzene ring.

Alkyl chain bending and rocking modes: These vibrations occur at lower frequencies, typically below 1400 cm⁻¹.

Methoxy group vibrations: Specific vibrations associated with the C-O-C linkage of the methoxy group.

While a publicly available, fully assigned Raman spectrum for this compound is not detailed in the reviewed literature, analysis of similar substituted acetophenones confirms that the technique is highly effective for identifying these functional groups. nih.govresearchgate.net The selection rules for Raman spectroscopy differ from those for IR, meaning some vibrational modes may be active in one technique but not the other, or vary significantly in intensity. youtube.com For molecules with a center of inversion, IR-active modes are Raman-inactive, and vice-versa (the rule of mutual exclusion). Although this compound lacks an inversion center, allowing some modes to be active in both, the relative intensities of the peaks can provide crucial structural information. youtube.com

Table 1: Expected Key Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Carbonyl (C=O) Stretch | 1680 - 1650 |

| Aromatic C=C Ring Stretch | 1610 - 1500 |

| CH₂/CH₃ Bending | 1470 - 1350 |

| C-O-C (Methoxy) Stretch | 1260 - 1200 |

| Ring Breathing Mode | ~1000 |

Note: This table is based on characteristic vibrational frequencies for the functional groups present in the molecule. Precise values require experimental measurement and computational analysis.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of a compound's elemental composition. For this compound, the molecular formula is C₁₂H₁₆O₂. nih.govnih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The ability to measure mass to several decimal places is critical for confirming the identity of a known compound or elucidating the structure of a new one.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | nih.govnih.gov |

| Monoisotopic Mass | 192.115029749 Da | nih.gov |

| Predicted [M+H]⁺ Adduct | 193.12232 m/z | uni.lu |

| Predicted [M+Na]⁺ Adduct | 215.10426 m/z | uni.lu |

Source: Data computed and compiled in the PubChem database. nih.govuni.lu

The accurate mass measurement provided by HRMS confirms the elemental formula of C₁₂H₁₆O₂ and is the first step in definitive structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. taylorandfrancis.com In this process, the molecular ion (or a protonated adduct) of this compound is isolated and then subjected to collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that reveals the connectivity of the atoms within the molecule.

For this compound, the primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group, which are typically the weakest. The most characteristic fragmentation is the alpha-cleavage, leading to the formation of a stable acylium ion.

Proposed Key Fragmentation Pathways:

Formation of the Methoxybenzoyl Cation: The most prominent fragmentation involves the cleavage of the bond between the carbonyl carbon and the butyl chain. This results in the highly stable methoxybenzoyl acylium ion at m/z 135 . This fragment is characteristic of p-methoxy substituted aryl ketones.

Loss of a Propyl Radical: Another likely fragmentation is the loss of a propyl radical (•C₃H₇) via cleavage further down the alkyl chain, leading to a fragment ion at m/z 150 .

These fragmentation patterns are crucial for distinguishing isomers and confirming the specific arrangement of the methoxy group and the pentanoyl chain on the benzene ring. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify volatile compounds in a mixture and to assess the purity of a substance.

When a sample of this compound is analyzed by GC-MS, it first passes through a GC column, which separates it from any impurities based on boiling point and polarity. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a unique identifier. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which confirms its fragmentation pattern. nih.gov

Table 3: Prominent GC-MS Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |

| 135 | [CH₃OC₆H₄CO]⁺ | Base Peak (Highest) |

| 150 | [M - C₃H₇]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

| 107 | [CH₃OC₆H₄]⁺ | Moderate |

| 192 | [C₁₂H₁₆O₂]⁺ (Molecular Ion) | Low to Moderate |

Source: Based on data from the NIST Mass Spectrometry Data Center. nih.gov

The base peak at m/z 135 corresponds to the methoxybenzoyl cation, formed by cleavage of the alkyl chain at the carbonyl group. libretexts.orgchemguide.co.uk The molecular ion peak at m/z 192 is also observed, confirming the compound's molecular weight. nih.gov The retention time in the gas chromatogram, combined with this characteristic mass spectrum, provides a highly confident identification and purity assessment of the compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

To perform this analysis, a high-quality single crystal of the compound is required. researchgate.net This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. mdpi.com

A search of the Cambridge Crystallographic Data Centre (CCDC) and other literature did not yield a publicly available crystal structure for this compound. cam.ac.ukcam.ac.uk However, the crystal structures of closely related compounds, such as other substituted aryl ketones, have been extensively studied, demonstrating the power of this technique. For instance, studies on similar methoxyphenyl derivatives reveal detailed information about their molecular conformation, such as the planarity of the aromatic ring and the orientation of the substituent groups. nih.govresearchgate.net In such structures, intermolecular forces like hydrogen bonds and van der Waals interactions dictate the crystal packing, which can be meticulously analyzed. acs.orgnih.gov

Should a single crystal of this compound be analyzed, the expected data would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Definitive measurements of all intramolecular distances and angles.

Torsion Angles: Information about the conformation of the molecule, particularly the rotation around single bonds, such as the orientation of the pentanoyl chain relative to the phenyl ring.

This comprehensive data provides an unambiguous structural proof of the compound in the solid state.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline structure of bulk materials. It provides information on the phase identification, purity, and degree of crystallinity of a sample. In the context of this compound, which is a solid at room temperature, PXRD is crucial for characterizing its solid-state form. unacademy.com

The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice. For this compound, this pattern can be compared to simulated patterns generated from single-crystal X-ray diffraction data or matched against databases to confirm its identity and crystal structure. researchgate.net

Key applications of PXRD for this compound include:

Phase Identification: Distinguishing between different polymorphic forms (if any) of the compound, as different crystal packings will produce distinct diffraction patterns. researchgate.net

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Lattice Parameter Determination: The positions of the diffraction peaks can be used to calculate the unit cell dimensions of the crystal lattice. govinfo.gov

While specific PXRD data for this compound is not detailed in readily available literature, the methodology remains a standard for the solid-state characterization of such organic compounds. nih.gov

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal tool for investigating the electronic structure of molecules containing chromophores. libretexts.org A chromophore is a part of a molecule that absorbs light in the UV-vis region, which for organic compounds typically involves π-systems and heteroatoms with non-bonding electrons. libretexts.orgtruman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

The structure of this compound contains two primary chromophoric systems: the carbonyl group (C=O) and the 4-methoxyphenyl (B3050149) group. These features give rise to characteristic electronic transitions when the molecule interacts with UV radiation. The primary transitions observed are:

π → π transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. usp.brlibretexts.org They are characteristic of the aromatic ring and the carbonyl group and typically exhibit high molar absorptivity (ε). truman.edu

n → π transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. usp.brlibretexts.org These transitions are generally weaker (lower ε) than π → π* transitions. truman.edu

The conjugation between the benzene ring and the carbonyl group, along with the presence of the electron-donating methoxy group (-OCH₃), influences the energy of these transitions. Increased conjugation typically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). usp.bruomustansiriyah.edu.iq The methoxy group, an auxochrome, further enhances this effect by donating electron density to the π-system. truman.edu

While the specific spectrum for this compound is not published, related aromatic ketones and chalcones show strong absorption in the UV region. researchgate.netresearchgate.netresearchgate.net For instance, chalcones with similar methoxyphenyl groups exhibit maximum absorption between 320 and 360 nm, attributed to n → π* transitions. researchgate.net The spectrum of this compound is expected to show a strong π → π* band at shorter wavelengths and a weaker, longer-wavelength n → π* band.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range |

|---|---|---|

| π → π* | 4-Methoxyphenyl group, Carbonyl | ~200-280 nm |

Other Advanced Spectroscopic and Microscopic Characterization Techniques for Related Materials

A comprehensive characterization often involves a suite of advanced analytical methods to probe different aspects of a material's structure and chemistry. For materials related to aromatic ketones like this compound, several other techniques are employed:

Electron Energy-Loss Spectroscopy (EELS): Often coupled with Transmission Electron Microscopy (TEM), EELS provides quantitative chemical information at high spatial resolution. It is particularly useful for studying the local chemistry and electronic structure of carbon-based materials. arxiv.org

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It has been used to characterize catalysts involved in reactions with ketones. acs.org

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM allows for direct imaging of the atomic structure of materials, providing insights into morphology and crystal lattice arrangements. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry: Aromatic ketones have been investigated as novel matrices for this technique, which is used for the spatial analysis of proteins and other biomolecules in tissue sections. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While fundamental, advanced NMR techniques are indispensable for confirming the molecular structure. For organometallic complexes involving ketones, specialized NMR experiments can elucidate paramagnetic species. acs.org

Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS): These methods are powerful for probing the coordination environment of metal ions. They have been used to study how metal ions like Mn²⁺ and Cd²⁺ coordinate to modified biological molecules, a field where understanding ligand-metal interaction is key. trinity.edu

These advanced methods, while not all routinely applied to a simple organic molecule like this compound, are critical in broader research contexts, such as catalysis, materials science, and biochemistry, where aromatic ketones are important intermediates or components. azom.commdpi.com

Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenyl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a bottom-up approach to describing the electronic distribution and geometry of 1-(4-Methoxyphenyl)pentan-1-one.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can predict bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation on the potential energy surface. rsc.orgrasayanjournal.co.in The optimized geometry is crucial for understanding the molecule's shape and how it interacts with other molecules.